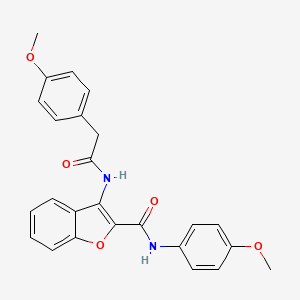

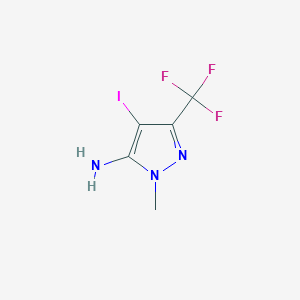

![molecular formula C16H27N5O B2704227 2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923183-95-3](/img/structure/B2704227.png)

2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMPP or Varenicline and has been studied extensively due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

A study by Mattioda et al. (1975) involved the synthesis of a series of new 4-piperazinopyrimidines bearing a methylthio substituent. These compounds displayed a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities, highlighting their potential for clinical investigations (Mattioda et al., 1975).

Anticonvulsant and Antinociceptive Activity

Kamiński et al. (2016) synthesized a library of piperazinamides showing promising hybrid anticonvulsant properties. These molecules combined chemical fragments of known antiepileptic drugs, demonstrating significant efficacy in decreasing glucose levels in mice, indicating their potential as dual-acting hypoglycemic agents (Kamiński et al., 2016).

Estrogen Receptor Binding Affinity and Molecular Docking

Parveen et al. (2017) focused on synthesizing pyrimidine-piperazine-chromene and -quinoline conjugates. These compounds were evaluated against human breast cancer cell lines, showing better anti-proliferative activities than curcumin. Molecular docking suggested good binding affinity with Bcl-2 protein, indicating potential for cancer treatment (Parveen et al., 2017).

Carbon Dioxide Capture

Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture. The study highlighted piperazine's resistance to thermal degradation and oxidation, underscoring its advantage in carbon capture technologies due to its ability to withstand higher temperatures and pressures, potentially leading to overall energy savings (Freeman et al., 2010).

Synthesis of Polyamides

Hattori and Kinoshita (1979) explored the synthesis of polyamides containing theophylline and thymine, showcasing the versatility of piperazine derivatives in polymer science. These polyamides, with molecular weights ranging from 2000–6000, were soluble in DMSO and formic acid, and some were also water-soluble, indicating their potential use in various applications (Hattori & Kinoshita, 1979).

Wirkmechanismus

Target of Action

Compounds with a piperazine moiety, like “2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine”, often interact with various neurotransmitter receptors in the central nervous system, such as dopamine, serotonin, and norepinephrine receptors .

Mode of Action

The compound may bind to these receptors and modulate their activity, leading to changes in neurotransmitter levels and neuronal signaling .

Biochemical Pathways

The effects of this compound could influence multiple biochemical pathways related to neurotransmission, including the synthesis, release, reuptake, and degradation of various neurotransmitters .

Pharmacokinetics

Similar compounds are often well absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine .

Result of Action

The modulation of neurotransmitter activity by this compound could lead to various physiological effects, depending on the specific receptors it interacts with and the extent of their modulation .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound .

Eigenschaften

IUPAC Name |

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O/c1-6-17-13-11-12(2)18-15(19-13)21-9-7-20(8-10-21)14(22)16(3,4)5/h11H,6-10H2,1-5H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKMEEMKHXWZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

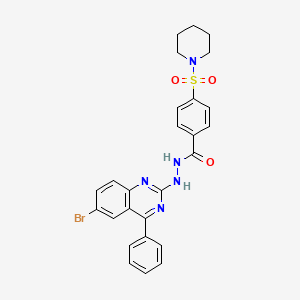

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide](/img/structure/B2704149.png)

![4-Amino-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2704151.png)

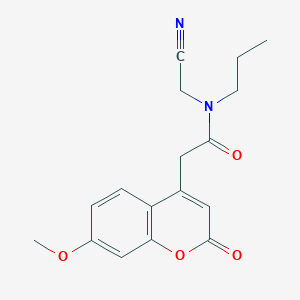

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2704153.png)

![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2704154.png)

amino]thiophene-2-carboxamide](/img/structure/B2704155.png)

![N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2704157.png)

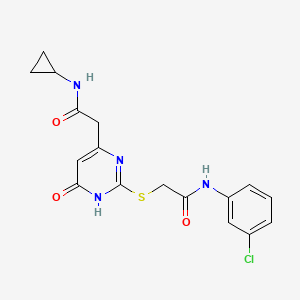

![N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704158.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)